molecular formula C23H19Cl2N3O3 B1658764 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 6207-94-9

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B1658764
CAS No.: 6207-94-9
M. Wt: 456.3 g/mol
InChI Key: FLCMFFJGBUMBBK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, chlorophenyl, and chloropyridinyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorophenyl and chloropyridinyl groups, and final coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chlorophenyl and chloropyridinyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide include other quinoline derivatives and compounds with chlorophenyl and chloropyridinyl groups.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

CAS No.

6207-94-9

Molecular Formula

C23H19Cl2N3O3

Molecular Weight

456.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C23H19Cl2N3O3/c1-23(2)10-18-16(19(29)11-23)9-17(21(30)27-20-8-5-14(25)12-26-20)22(31)28(18)15-6-3-13(24)4-7-15/h3-9,12H,10-11H2,1-2H3,(H,26,27,30)

InChI Key

FLCMFFJGBUMBBK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NC4=NC=C(C=C4)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NC4=NC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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